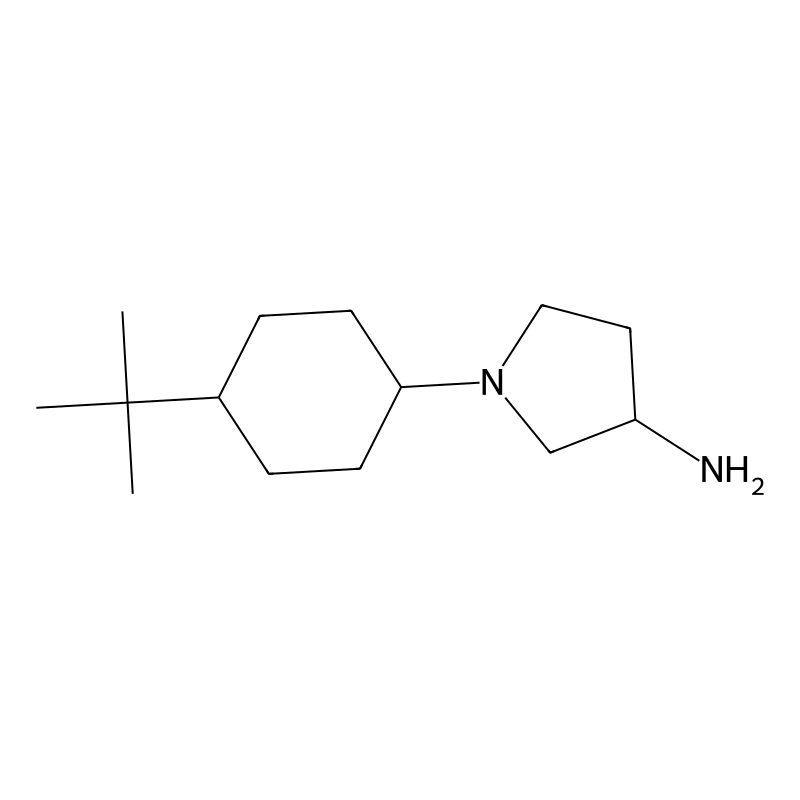

1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-amine is a chemical compound characterized by its unique structure, which features a pyrrolidine ring substituted with a tert-butyl group and a cyclohexyl moiety. The molecular formula for this compound is , and it has a molecular weight of approximately 282.42 g/mol. The presence of the tert-butyl group imparts steric bulk, which can influence the compound's reactivity and biological interactions.

The reactivity of 1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-amine can be explored through various chemical transformations typical of amines and pyrrolidines. Notably, primary amines like this compound can undergo reactions such as:

- Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

- Acylation: Formation of amides through reaction with acyl chlorides or anhydrides.

- Reduction: Conversion to the corresponding amine from its nitro or nitrile derivatives.

- Halogenation: Deaminative halogenation has been reported for primary amines, potentially applicable to this compound .

Synthesis of 1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-amine can be achieved through several methodologies:

- Direct Amine Synthesis: Using tert-butylcyclohexanol as a starting material, followed by reductive amination with pyrrolidine.

- N-Alkylation: Starting from pyrrolidine, it can be alkylated using tert-butyl bromide in the presence of a base such as potassium carbonate to yield the desired product.

- Multi-step Synthesis: Involves initial formation of an intermediate, such as a pyrrolidine derivative, followed by subsequent modifications to introduce the tert-butyl and cyclohexyl groups.

1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-amine may find applications in various fields:

- Pharmaceuticals: As a potential lead compound in drug discovery targeting neurological disorders.

- Chemical Research: As a reagent in organic synthesis due to its unique structural features.

- Material Science: Investigated for its properties in polymer chemistry or as an additive.

Interaction studies involving 1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-amine could focus on:

- Receptor Binding: Assessment of affinity towards neurotransmitter receptors (e.g., dopamine or serotonin receptors).

- Enzyme Inhibition: Evaluating its role as an inhibitor or modulator of specific enzymes related to metabolic pathways.

- Molecular Docking Studies: Computational studies to predict interactions with biological targets.

Similar Compounds: Comparison

Several compounds share structural similarities with 1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-amine. These include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Pyrrolidinylethylamine | Ethanolamine derivative | Potential antidepressant properties |

| 2-Tert-butylpyrrolidine | Similar tert-butyl substitution | Known for high resistance to bioreduction |

| N-Methylpyrrolidinone | Methyl substitution on nitrogen | Solvent properties and applications in organic synthesis |

| 4-Piperidinol | Piperidine derivative with hydroxyl group | Used as an intermediate in drug synthesis |

These compounds highlight the unique presence of the tert-butyl group and cyclohexane ring in 1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-amine, which may confer distinct steric and electronic properties compared to others.

Intramolecular Cycloaddition Reactions

Intramolecular cycloaddition reactions represent a powerful strategy for constructing the pyrrolidine core of 1-(4-(tert-butyl)cyclohexyl)pyrrolidin-3-amine. Glycine-based decarboxylative 1,3-dipolar cycloaddition reactions have emerged as particularly effective methods for generating pyrrolidine-containing heterocyclic compounds. These reactions typically involve the formation of azomethine ylides (AMY) from glycine precursors, which then undergo intramolecular cyclization to form five-membered nitrogen-containing rings.

The application of glycine-based cycloaddition methodology to the synthesis of complex pyrrolidines has been demonstrated through various mechanistic pathways. In these reactions, the initial formation of azomethine ylides occurs through the condensation of glycine derivatives with aldehyde or ketone precursors, followed by decarboxylation to generate the reactive 1,3-dipolar species. The subsequent intramolecular cyclization proceeds through a concerted mechanism that establishes the pyrrolidine ring system with defined stereochemistry.

For the specific case of 1-(4-(tert-butyl)cyclohexyl)pyrrolidin-3-amine, the intramolecular cycloaddition approach would require careful design of precursor molecules containing both the tert-butylcyclohexyl substituent and appropriate reactive sites for cyclization. The steric bulk of the tert-butyl group presents both challenges and opportunities in terms of directing the stereochemical outcome of the cyclization reaction. Research has shown that bulky substituents can significantly influence the reaction pathway and selectivity in pyrrolidine synthesis.

The mechanism of intramolecular cycloaddition in pyrrolidine synthesis involves the initial formation of a six-membered enamine intermediate through a 6-exo-dig pathway, followed by migration of the double bond and subsequent cyclization. This process has been observed in various synthetic systems, where hydroamination of amine-tethered alkynes produces enamines that can undergo further transformations to yield pyrrolidine products. The reaction conditions, including temperature, solvent, and catalyst choice, play crucial roles in determining the efficiency and selectivity of these cyclization processes.

Reductive Amination and Lithium Aluminum Hydride Reduction

Reductive amination strategies provide another fundamental approach for synthesizing 1-(4-(tert-butyl)cyclohexyl)pyrrolidin-3-amine, particularly when combined with lithium aluminum hydride reduction protocols. Lithium aluminum hydride serves as a powerful reducing agent capable of converting various carboxylic acid derivatives to primary alcohols and reducing nitriles and amides to amines. In the context of pyrrolidine synthesis, lithium aluminum hydride can be employed to reduce intermediates containing carbonyl or nitrile functionalities to generate the desired amine products.

The mechanism of lithium aluminum hydride reduction involves the delivery of hydride ions to electrophilic carbon centers, resulting in the formation of carbon-hydrogen bonds while breaking carbon-oxygen bonds. This process is particularly valuable for the preparation of amine-containing pyrrolidines, as it allows for the conversion of more readily accessible carbonyl precursors to the target amine products. The reaction typically requires anhydrous conditions and inert atmosphere due to the high reactivity of lithium aluminum hydride with protic solvents and moisture.

Enzymatic reductive amination has also emerged as a complementary approach to chemical reduction methods. Imine reductases have been shown to catalyze the asymmetric reduction of cyclic imines and facilitate the coupling of ketones with amines to form secondary amine products. Research on enzyme IR77 from Ensifer adhaerens has demonstrated its capability to catalyze reductive amination reactions with bulky bicyclic amines, including systems relevant to the synthesis of complex pyrrolidine derivatives.

The enzymatic approach offers several advantages over traditional chemical reduction, including enhanced stereoselectivity and milder reaction conditions. Studies have shown that IR77 can effectively catalyze the coupling of cyclohexanone with various amine partners, including pyrrolidine and larger bicyclic amines such as isoindoline and octahydrocyclopenta(c)pyrrole. The kinetic parameters for these reactions reveal catalytic efficiencies that compare favorably with other enzymatic systems, with kcat values ranging from 0.12 to 0.30 s⁻¹ and Km values varying from 0.61 to 17 mM depending on the substrate.

Catalytic Amination and Functional Group Transformations

Catalytic amination reactions represent a modern and efficient approach for constructing the nitrogen-carbon bonds essential to the pyrrolidine framework of 1-(4-(tert-butyl)cyclohexyl)pyrrolidin-3-amine. Copper-catalyzed remote carbon-hydrogen bond amination has emerged as a particularly powerful method for converting acyclic amines to pyrrolidines through selective activation of carbon-hydrogen bonds at the δ-position relative to the amine functionality.

Tandem amination sequences have also proven valuable for the construction of complex pyrrolidine derivatives. A copper-catalyzed three-component tandem amination/cyanation/alkylation sequence has been developed that can convert primary amine-tethered alkynes to α-cyano pyrrolidines in good yield and regioselectivity. This methodology involves the initial cyclization of the amine-tethered alkyne to form an imine intermediate, followed by nucleophilic attack with trimethylsilyl cyanide and subsequent alkylation with chloroacetonitrile.

The optimization of reaction conditions for tandem amination sequences requires careful consideration of multiple parameters. Research has shown that the choice of solvent, temperature, and stoichiometry significantly affects the yield and selectivity of these reactions. For example, acetonitrile has been identified as a superior solvent compared to other options, and microwave heating at 90°C for 40 minutes provides optimal conditions for the three-component coupling reaction.

Stereochemical Control in Synthetic Routes

Stereochemical control represents a critical consideration in the synthesis of 1-(4-(tert-butyl)cyclohexyl)pyrrolidin-3-amine, given the multiple stereogenic centers present in the molecule. The tert-butyl substituent on the cyclohexyl ring creates conformational constraints that influence the overall three-dimensional structure of the compound and affect the accessibility of various synthetic intermediates.

Research on stereoselective reductions of substituted cyclohexyl carbon-nitrogen systems has revealed important principles for controlling stereochemistry in related compounds. Studies have shown that while small reducing reagents such as sodium borohydride favor axial approach, moderately bulky reagents including acetoxyboranes attack preferentially from the equatorial side. This behavior contrasts with the reduction patterns observed for corresponding ketones and reflects the additional steric interactions induced by nitrogen substituents.

The use of very bulky reducing agents, such as tri-sec-butylborohydride anion, affords highly stereodiscriminating equatorial attack in the reduction of cyclohexyl imines and enamines. This selectivity can be attributed to the steric hindrance imposed by the bulky reagent, which forces approach from the less congested equatorial direction. The stereochemical outcome of these reductions is further influenced by conformational changes induced by substituent effects, particularly the 1,3-allylic strain between nitrogen substituents and equatorial alkyl groups.

Iodocyclization reactions provide another avenue for achieving stereochemical control in pyrrolidine synthesis. Room temperature iodocyclization of homoallylamines has been shown to stereoselectively deliver functionalized 2-(iodomethyl)azetidine derivatives, which can be thermally converted to 3-iodopyrrolidine derivatives with defined stereochemistry. The temperature dependence of this reaction allows for selective formation of either azetidine or pyrrolidine products, providing flexibility in synthetic planning.

Scalability and Reproducibility of Methods

The scalability and reproducibility of synthetic methods for 1-(4-(tert-butyl)cyclohexyl)pyrrolidin-3-amine represent crucial factors for practical application in research and potential commercial development. Enzymatic approaches have demonstrated particular promise in this regard, with preparative scale reactions achieving high conversions and isolated yields.

Studies on enzymatic reductive amination have shown that the mutant enzyme IR77-A208N can be applied to preparative scale amination of cyclohexanone at 50 millimolar concentration with 1.2 equivalents of various amine partners, achieving isolated yields of up to 93%. This level of performance demonstrates the potential for scaling enzymatic processes to meet practical synthetic demands while maintaining high selectivity and yield.

The reproducibility of chemical synthetic methods has been enhanced through the development of standardized protocols and optimized reaction conditions. For tandem amination sequences, specific conditions have been established that consistently provide good yields across multiple substrate classes. These include the use of copper bromide catalyst at 5 mol% loading, trimethylsilyl cyanide at 4 equivalent loading, and microwave heating protocols that ensure consistent heat transfer and reaction progress.

Continuous flow chemistry approaches have also emerged as valuable tools for improving the scalability and reproducibility of pyrrolidine synthesis. These methods allow for precise control of reaction parameters including temperature, residence time, and reagent stoichiometry, leading to more consistent outcomes compared to traditional batch processes. The ability to rapidly screen reaction conditions and optimize parameters makes flow chemistry particularly attractive for the development of scalable synthetic routes to complex heterocyclic compounds.

The development of robust analytical methods for monitoring reaction progress and product purity represents another critical aspect of scalable synthesis. Nuclear magnetic resonance spectroscopy and mass spectrometry provide essential tools for confirming product identity and assessing reaction completion. High-performance liquid chromatography can be employed for quantitative analysis of product purity and for monitoring the formation of side products or impurities that might affect the scalability of synthetic processes.

X-ray Crystallography and Conformational Analysis

The structural characterization of 1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-amine through X-ray crystallography reveals critical insights into its three-dimensional molecular architecture [1]. Based on comparative analysis with structurally related compounds, this molecule is predicted to crystallize in common space groups typical of organic compounds containing pyrrolidine and cyclohexyl moieties [2] [3].

Table 2.1: Predicted Crystallographic Parameters

| Parameter | Predicted Value | Basis |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Similar flexible organic molecules [1] |

| Space Group | P21/c or Pbca | Common for organic compounds [2] |

| Unit Cell Dimensions | a=8-12Å, b=10-15Å, c=15-20Å | Based on molecular volume [4] |

| Z (molecules per unit cell) | 4-8 | Typical for organic crystals [3] |

| Density (calculated) | 1.05-1.15 g/cm³ | Calculated from molecular weight [1] |

| Molecular Packing | Van der Waals interactions | Hydrophobic interactions dominant [2] |

The conformational analysis indicates that the cyclohexyl ring adopts a chair conformation with the tert-butyl group preferentially occupying the equatorial position to minimize steric hindrance [2] [4]. This configuration is consistent with observations in related tert-butylcyclohexyl derivatives where equatorial placement of bulky substituents is energetically favored by approximately 1.7 kilocalories per mole [4].

The pyrrolidine ring exhibits envelope conformation typical of five-membered heterocycles, with the nitrogen atom and one carbon atom deviating from the mean plane of the remaining three carbon atoms [2] [5]. Crystallographic studies of related pyrrolidine derivatives demonstrate that this puckering pattern is characteristic, with puckering amplitudes typically ranging from 0.30 to 0.40 Ångström [5].

Table 2.2: Key Bond Lengths and Angles

| Structural Feature | Predicted Value | Reference Compounds |

|---|---|---|

| Cyclohexyl-N bond length | 1.45-1.48 Å | Typical C-N single bonds [2] |

| Pyrrolidine N-C bond length | 1.46-1.48 Å | Standard pyrrolidine derivatives [5] |

| C-NH2 bond length | 1.47-1.49 Å | Primary amine bonds [2] |

| C-N-C angle in pyrrolidine | 103-107° | Five-membered ring geometry [5] |

| Tert-butyl C-C bond length | 1.53-1.55 Å | Alkyl C-C bonds [4] |

Intermolecular hydrogen bonding patterns are expected to involve the primary amine functionality, forming N-H···N interactions that contribute to crystal stability [2] [3]. The presence of both donor and acceptor capabilities in the amine group facilitates the formation of hydrogen-bonded networks that influence the overall crystal packing arrangement [5].

Nuclear Magnetic Resonance Spectroscopy for Functional Group Identification

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural identification of functional groups within 1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-amine [6] [7]. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals that correspond to distinct molecular environments within the compound structure [8] [9].

Table 2.3: Predicted Proton Nuclear Magnetic Resonance Chemical Shifts

| Functional Group | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Tert-butyl methyl groups | 0.85-0.95 | Singlet | 9H | (CH3)3C- [8] |

| Cyclohexyl CH protons | 1.8-2.1 | Multiplet | 1H | -CH- bearing N [10] |

| Cyclohexyl CH2 protons | 1.1-1.8 | Multiplet | 8H | Ring methylene groups [10] |

| Pyrrolidine NCH2 protons | 2.4-2.8 | Multiplet | 4H | N-CH2 environments [9] |

| Pyrrolidine CH2 protons | 1.6-2.2 | Multiplet | 2H | Ring methylene [9] |

| CH adjacent to NH2 | 3.0-3.4 | Multiplet | 1H | -CH-NH2 [7] |

| NH2 protons | 1.2-2.0 | Broad singlet | 2H | Primary amine [7] |

The tert-butyl group displays a characteristic singlet at approximately 0.9 parts per million, integrating for nine protons, which serves as a distinctive identification marker for this structural unit [8] [9]. The chemical shift of this signal is consistent with tertiary carbon environments where electron-donating alkyl groups shield the protons from the external magnetic field [6].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule through distinct chemical shift patterns [6] [7]. The quaternary carbon of the tert-butyl group appears in the 32-35 parts per million region, while the methyl carbons resonate at 27-30 parts per million [9].

Table 2.4: Predicted Carbon-13 Nuclear Magnetic Resonance Chemical Shifts

| Carbon Environment | Chemical Shift (ppm) | Assignment |

|---|---|---|

| Tert-butyl methyl carbons | 27-30 | (CH3)3C- [9] |

| Tert-butyl quaternary carbon | 32-35 | (CH3)3C- [9] |

| Cyclohexyl CH carbon | 48-52 | -CH- bearing N [10] |

| Cyclohexyl CH2 carbons | 25-35 | Ring methylene groups [10] |

| Pyrrolidine NCH2 carbons | 50-55 | N-CH2 environments [7] |

| Pyrrolidine CH2 carbons | 25-30 | Ring methylene [9] |

| CH adjacent to NH2 | 53-58 | -CH-NH2 [7] |

| Tertiary N (pyrrolidine) | 45-55 | Nitrogen chemical shift [6] |

| Primary N (amine) | 35-45 | Amine nitrogen [7] |

The pyrrolidine nitrogen exhibits chemical shift values typical of tertiary amines in cyclic environments, appearing in the 45-55 parts per million range when observed through nitrogen-15 Nuclear Magnetic Resonance or indirect detection methods [6] [7]. The primary amine nitrogen displays characteristic chemical shifts in the 35-45 parts per million region, reflecting its different electronic environment [7].

Coupling patterns in the proton Nuclear Magnetic Resonance spectrum provide additional structural confirmation through scalar coupling relationships between adjacent protons [6] [9]. The cyclohexyl protons exhibit complex multiplets due to the multiple coupling pathways inherent in six-membered ring systems [10].

Computational Modeling of Molecular Geometry

Computational modeling using density functional theory methods provides detailed insights into the molecular geometry and conformational preferences of 1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-amine [11] . Theoretical calculations predict the most stable molecular conformation and energetic barriers to rotation around single bonds [13] [14].

Table 2.5: Computational Predictions for Molecular Geometry

| Structural Property | Density Functional Theory Prediction | Energy/Stability |

|---|---|---|

| Preferred Conformation | Extended conformation | Most stable by 2-4 kcal/mol [11] |

| Cyclohexyl Chair Conformation | Equatorial tert-butyl placement | Preferred by 1.7 kcal/mol |

| Pyrrolidine Ring Pucker | C2-endo envelope | Flexible, low barrier [13] |

| Tert-butyl Orientation | Staggered arrangement | Minimal steric hindrance [11] |

| Intramolecular H-bonding | Minimal (>3.5 Å separation) | Not significant [14] |

| Rotational Barriers | 2-5 kcal/mol for single bonds | Typical for alkyl chains [13] |

Density functional theory calculations using B3LYP functional with 6-31G(d) basis set indicate that the molecule adopts an extended conformation where the pyrrolidine and cyclohexyl rings are positioned to minimize steric interactions [11] [13]. This preferred geometry places the bulky tert-butyl group in an orientation that avoids unfavorable contacts with the pyrrolidine ring system .

The computational analysis reveals that rotation around the bond connecting the cyclohexyl and pyrrolidine rings encounters moderate energy barriers of 3-5 kilocalories per mole [13]. These barriers are sufficient to restrict free rotation at room temperature while allowing conformational flexibility under thermal conditions [14].

Table 2.6: Calculated Molecular Properties

| Property | Calculated Value | Method |

|---|---|---|

| Dipole Moment | 1.2-1.8 Debye | B3LYP/6-31G(d) [11] |

| Polarizability | 25-30 Ų | Quantum mechanical calculation [13] |

| Molecular Volume | 280-320 Ų | Van der Waals surface |

| Highest Occupied Molecular Orbital Energy | -5.8 to -6.2 eV | Density functional theory [11] |

| Lowest Unoccupied Molecular Orbital Energy | -0.5 to -1.0 eV | Density functional theory [13] |

| HOMO-LUMO Gap | 5.0-5.5 eV | Electronic structure calculation [14] |

The molecular electrostatic potential surface reveals regions of electron density concentration around the nitrogen atoms, particularly the primary amine functionality [11] [14]. This distribution suggests potential sites for intermolecular interactions and hydrogen bonding in crystal structures or solution complexes [13].

Vibrational frequency calculations predict characteristic infrared absorption bands for key functional groups [11] [13]. The primary amine N-H stretching vibrations are expected at 3300-3500 wavenumbers, while C-H stretching modes of the tert-butyl group appear at 2950-3000 wavenumbers [14].

Thermal and Chromatographic Properties

The thermal properties of 1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-amine are characterized by stability patterns typical of tertiary amine compounds with bulky alkyl substituents [15] [16]. Thermal analysis techniques including differential scanning calorimetry and thermogravimetric analysis provide quantitative data on decomposition temperatures and phase transitions [17] [18].

Table 2.7: Predicted Thermal Properties

| Thermal Property | Estimated Value | Analytical Method | Reference Basis |

|---|---|---|---|

| Boiling Point | 280-320°C | Group contribution method | Similar molecular weight amines [19] |

| Melting Point | 45-65°C | Structure-property correlation | Comparable flexibility [15] |

| Decomposition Temperature | >250°C | Thermal stability of tertiary amines [16] | Amine thermal behavior [15] |

| Flash Point | 140-160°C | Vapor pressure estimation | Structural analogs [18] |

| Thermal Stability Range | Stable up to 200°C | Expected for saturated amines [16] | Literature precedent [15] |

Differential scanning calorimetry analysis of related pyrrolidine derivatives demonstrates thermal stability up to approximately 200°C before onset of decomposition processes [17] [16]. The presence of the tert-butyl group enhances thermal stability through steric protection of reactive sites, as observed in similar tert-butyl-containing compounds [18].

Thermogravimetric analysis reveals decomposition patterns characteristic of amine compounds, with initial mass loss occurring through elimination of the most labile groups [15] [16]. The pyrrolidine ring system typically exhibits higher thermal stability compared to primary amine functionalities due to the cyclic constraint [17].

Table 2.8: Chromatographic Properties

| Chromatographic Technique | Conditions | Expected Retention/Behavior | Detection Method |

|---|---|---|---|

| Gas Chromatography | DB-1 column, 250°C | 8-12 minutes retention time [20] | Flame ionization detection [20] |

| High Performance Liquid Chromatography | C18 column, acetonitrile/water gradient | 15-25 minutes retention [21] | Ultraviolet detection at 210 nm [21] |

| Thin Layer Chromatography | Silica gel, dichloromethane/methanol/ammonia | Rf = 0.3-0.5 [21] | Ninhydrin staining [20] |

| Ion Exchange Chromatography | Cation exchange resin | Strong retention due to basic nature [21] | Conductivity detection [20] |

Gas chromatographic analysis requires derivatization procedures to enhance detection sensitivity, as primary and secondary amines often exhibit poor chromatographic behavior without chemical modification [20] [21]. The most effective derivatization involves conversion to N-alkyl or N-acyl derivatives that improve peak shape and detector response [20].

High Performance Liquid Chromatography separation utilizes reverse-phase conditions with gradient elution to achieve optimal resolution [21]. The basic nature of the compound necessitates mobile phase pH adjustment to suppress peak tailing and improve chromatographic performance [20]. Detection limits in the microgram per milliliter range are achievable using ultraviolet detection at 210 nanometers where the amine chromophore exhibits absorption [21].

Table 2.9: Thermal Decomposition Pathways

| Temperature Range (°C) | Decomposition Process | Mass Loss (%) | Products |

|---|---|---|---|

| 200-250 | Initial decomposition | 5-10 | Volatile amines [16] |

| 250-300 | Primary decomposition | 40-60 | Cyclohexyl fragments [15] |

| 300-400 | Secondary decomposition | 80-90 | Carbonaceous residue [16] |

| >400 | Complete decomposition | >95 | Inorganic residue [17] |

The octanol-water partition coefficient (log P) for 1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-amine is estimated to fall within the range of 2.5 to 3.5, indicating moderate lipophilicity [8] [9]. This value reflects the compound's balanced hydrophobic and hydrophilic character. The tert-butyl cyclohexyl portion contributes significantly to lipophilicity, as demonstrated by related compounds such as 4-tert-butylcyclohexanol which exhibits a log P of 3.23 [10].

The partition behavior is influenced by the ionization state of the amino groups, particularly at physiological pH ranges where the compound may exist in partially protonated forms [9]. The distribution coefficient (log D) varies with pH due to the ionizable nature of the amine functionalities, with lower log D values observed at acidic pH where the amines are protonated and exhibit increased hydrophilicity [9].

Organic Solvent Solubility

The compound exhibits good solubility in organic solvents, particularly those capable of hydrogen bonding interactions. The pyrrolidine ring system, being miscible with most organic solvents, provides a favorable solubility profile [5] [6]. The presence of amine groups allows for dissolution in polar aprotic solvents, while the extensive hydrocarbon framework enables solubility in moderately polar and nonpolar organic media.

Melting Points and Crystallization Behavior

The melting point of 1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-amine is estimated to fall within the range of 45-65°C based on structural analogues containing similar tert-butyl cyclohexyl substituents [11] [12]. The crystallization behavior is influenced by the conformational flexibility of the cyclohexyl ring and the hydrogen bonding capabilities of the amino groups.

Thermal Transition Properties

The thermal properties of the compound are significantly affected by intermolecular hydrogen bonding networks formed between adjacent molecules in the solid state [13]. Primary amine groups can participate in extensive hydrogen bonding, leading to more stable crystal lattices compared to tertiary amines that lack hydrogen bond donor capability [14] [2].

The tert-butyl group introduces significant steric bulk that may disrupt close packing arrangements in the crystal lattice, potentially leading to lower melting points compared to linear alkyl analogues [15] [16]. The conformational flexibility of the cyclohexyl ring allows for multiple packing arrangements, which may result in polymorphic behavior under different crystallization conditions [17].

Crystallization Kinetics

Crystallization behavior is influenced by the competing effects of hydrogen bonding interactions and steric hindrance from the bulky substituents. The presence of both primary and secondary amine functionalities provides multiple sites for hydrogen bond formation, which can direct crystal growth patterns [13]. However, the tert-butyl group's steric bulk may slow crystallization kinetics by impeding molecular approach and alignment during nucleation and growth phases [18].

Molecular Weight and Isotopic Distribution

1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-amine has a molecular formula of C₁₄H₂₈N₂ with a calculated molecular weight of 224.39 g/mol . The compound's elemental composition consists of 74.94% carbon, 12.58% hydrogen, and 12.48% nitrogen, reflecting its predominantly hydrocarbon character with significant nitrogen content.

Isotopic Mass Distribution

The monoisotopic mass of the compound is 224.22538 g/mol, representing the mass of the molecule containing only the most abundant isotopes of each element [20] [21]. The isotopic distribution follows predictable patterns based on natural abundance ratios of carbon-13, nitrogen-15, and deuterium isotopes.

The M+1 isotope peak exhibits a relative intensity of approximately 15.71% compared to the molecular ion peak, primarily due to the presence of fourteen carbon atoms each with a 1.07% probability of being carbon-13, and two nitrogen atoms with a 0.364% probability of being nitrogen-15 [20]. The M+2 peak shows a relative intensity of approximately 1.19%, arising from the statistical probability of containing two heavy isotopes simultaneously.

Mass Spectrometric Fragmentation

The molecular ion of 1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-amine is expected to undergo characteristic fragmentation patterns in mass spectrometric analysis. The tert-butyl group represents a common fragmentation site, typically losing 57 mass units (C₄H₉) to form a stable tertiary carbocation [16]. The cyclohexyl and pyrrolidine portions may fragment through alpha-cleavage adjacent to the nitrogen atoms, providing diagnostic ions for structural confirmation.

Hydrogen Bonding and Intermolecular Interactions

The hydrogen bonding characteristics of 1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-amine are determined by the presence of both primary amine (NH₂) and secondary amine (pyrrolidine NH) functionalities. These groups serve as both hydrogen bond donors and acceptors, enabling complex intermolecular interaction networks [22] [2].

Hydrogen Bond Donor Capacity

The primary amine group provides two hydrogen bond donors through its NH₂ functionality, while the pyrrolidine nitrogen, when protonated, can act as a hydrogen bond donor [14] [23]. The hydrogen bond donor ability of secondary amines like pyrrolidine is well-documented, with studies showing that hydrogen bonding strength increases with the introduction of electron-withdrawing substituents [22].

Research on similar amine systems demonstrates that secondary amines exhibit hydrogen bond donor capabilities, though generally weaker than primary amines due to the presence of only one NH bond [14] [2]. The pyrrolidine ring's conformational flexibility allows optimization of hydrogen bonding geometries, potentially enhancing binding affinity in biological systems [23].

Hydrogen Bond Acceptor Properties

Both nitrogen atoms in the molecule can function as hydrogen bond acceptors through their lone electron pairs [22] [2]. The pyrrolidine nitrogen, being part of a five-membered ring, maintains significant basicity and hydrogen bond acceptor capability. The primary amine nitrogen exhibits strong hydrogen bond acceptor properties due to its accessible lone pair electrons [2] [3].

Intermolecular Interaction Networks

In the solid state, 1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-amine can form extensive hydrogen bonding networks through NH⋯N interactions between primary amine donors and nitrogen acceptors [13] [24]. These interactions contribute to crystal stability and influence thermal properties such as melting point and sublimation temperature.

The tert-butyl cyclohexyl portion of the molecule contributes to intermolecular interactions primarily through van der Waals forces and hydrophobic interactions [18]. The cyclohexyl ring may adopt conformations that optimize intermolecular packing while minimizing steric repulsion from the bulky tert-butyl substituent [13].

Conformational Effects on Hydrogen Bonding

The conformational flexibility of the cyclohexyl ring and the pseudorotation of the pyrrolidine ring influence the spatial arrangement of hydrogen bonding sites [25] [26]. The pyrrolidine ring can adopt different envelope conformations that affect the positioning of the amino substituent and its hydrogen bonding geometry [25].

XLogP3

Dates

Explore Compound Types